2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
CAS No.: 893922-43-5
Cat. No.: VC7238405
Molecular Formula: C20H15ClN4O2S
Molecular Weight: 410.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893922-43-5 |
|---|---|
| Molecular Formula | C20H15ClN4O2S |
| Molecular Weight | 410.88 |
| IUPAC Name | 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C20H15ClN4O2S/c1-27-16-7-5-13(6-8-16)18(26)11-28-20-17-10-24-25(19(17)22-12-23-20)15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3 |
| Standard InChI Key | ZAOIQIGDQVKJKV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name, 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one, reflects its intricate architecture. The core pyrazolo[3,4-d]pyrimidine scaffold is substituted at position 1 with a 3-chlorophenyl group and at position 4 with a sulfanyl (-S-) linkage to a 1-(4-methoxyphenyl)ethanone moiety. The SMILES notation (COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl) and InChIKey (ZAOIQIGDQVKJKV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Physicochemical Properties
While solubility data remain unreported, the compound’s logP value (a measure of lipophilicity) can be inferred from structural analogs. Pyrazolo[3,4-d]pyrimidines typically exhibit moderate lipophilicity (logP ~2–4), facilitating membrane permeability and oral bioavailability . The presence of polar groups, including the methoxy (-OCH₃) and sulfanyl (-S-) substituents, may enhance solubility in organic solvents compared to unmodified analogs.
Table 1: Key Physicochemical and Identifiers
| Property | Value |
|---|---|
| CAS No. | 893922-43-5 |
| Molecular Formula | C₂₀H₁₅ClN₄O₂S |
| Molecular Weight | 410.88 g/mol |
| IUPAC Name | 2-{[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one |
| SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
| InChIKey | ZAOIQIGDQVKJKV-UHFFFAOYSA-N |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one involves multi-step organic reactions, as typified by pyrazolo[3,4-d]pyrimidine derivatives. A plausible route begins with the condensation of 3-chlorophenylhydrazine with a pyrimidine precursor, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core. Subsequent sulfuration at position 4 using Lawesson’s reagent or phosphorus pentasulfide introduces the sulfanyl group, which is then coupled with 1-(4-methoxyphenyl)ethanone via nucleophilic substitution .
Industrial-Scale Production
Advanced techniques such as continuous flow reactors and automated synthesis platforms are increasingly employed to optimize yield and purity. For instance, flow chemistry enables precise control over reaction parameters (e.g., temperature, residence time), reducing side-product formation compared to batch methods . Computational modeling further aids in predicting optimal reaction conditions, minimizing trial-and-error approaches.
Biological Activities and Mechanism of Action
Kinase Inhibition Profiling
Pyrazolo[3,4-d]pyrimidines are renowned for their kinase inhibitory activity. The compound’s structure suggests affinity for ATP-binding pockets in kinases due to the planar pyrazolopyrimidine core, which mimics the purine ring of ATP . Specific targets may include:
-
Cyclin-dependent kinases (CDKs): Regulators of cell cycle progression; inhibition induces G1/S phase arrest.
-
Janus kinases (JAKs): Mediators of cytokine signaling; relevant in inflammatory and autoimmune diseases.
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in numerous cancers; blockade impedes tumor proliferation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume